molecular formula C25H26N4O4 B15032582 methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15032582
M. Wt: 446.5 g/mol
InChI Key: CWYQKPUYQZPQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocycles renowned for their pharmacological and material science applications. Its structure features a tetrahydropyrimidine core substituted with a methyl group at position 6, a 2-oxo moiety, and a complex pyrazole ring at position 2. The pyrazole moiety is further substituted with a phenyl group and a 4-propoxyphenyl group, enhancing lipophilicity and steric bulk. The methyl ester at position 5 contributes to its solubility and reactivity in further derivatization .

Preparation Methods

The synthesis of methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by further modifications to introduce the pyrazole ring and the propoxyphenyl group .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the tetrahydropyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Ethyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Key Difference : The 4-propoxyphenyl group in the target compound is replaced with a 4-fluorophenyl group.
  • Impact :
    • Electron-withdrawing fluorine enhances metabolic stability compared to the electron-donating propoxy group .
    • Reduced steric bulk may improve membrane permeability but decrease binding affinity to hydrophobic targets .

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Key Difference : A 5-chloro-3-methyl-substituted pyrazole replaces the 3-(4-propoxyphenyl) group.
  • The absence of the 4-propoxyphenyl group reduces lipophilicity, altering pharmacokinetic properties .

Core Modifications: Thioxo vs. Oxo Derivatives

Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Key Difference : The 2-oxo group is replaced with a 2-thioxo moiety.
  • Thioxo derivatives often exhibit enhanced antioxidant and enzyme-inhibitory activities compared to oxo analogs .

Heterocycle Fusion and Extended Scaffolds

Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Key Difference : Incorporates a thiazolo[3,2-a]pyrimidine fused ring system.
  • Impact :
    • Extended conjugation enhances UV absorbance, useful in photophysical applications .
    • The rigid fused ring system may restrict conformational flexibility, affecting target binding .

Table 1: Key Properties of Selected Analogs

Compound Substituents (Pyrazole/Tetrahydropyrimidine) LogP* Melting Point (°C) Reported Bioactivity
Target Compound 3-(4-Propoxyphenyl), 2-oxo, methyl ester ~3.5† N/A N/A (Inferred antibacterial)
Ethyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-DHPM-5-carboxylate 3-(4-Fluorophenyl) 3.1 180–182 Anticancer (In vitro)
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-DHPM-5-carboxylate 5-Chloro-3-methyl 2.8 195–197 Antibacterial, Antitubercular
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-DHPM-5-carboxylate 2-Thioxo 3.7 210–212 Antioxidant, Enzyme Inhibition

*Predicted using fragment-based methods. †Estimated based on substituent contributions.

Biological Activity

Methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound and its derivatives.

Synthesis and Structural Characteristics

The synthesis of tetrahydropyrimidine derivatives, including the target compound, often involves eco-friendly methods such as one-pot reactions using catalysts like Lanthanum (III) chloride (LaCl3) . These synthetic strategies yield compounds with diverse functional groups that contribute to their biological properties.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, synthesized compounds demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds inhibiting bacterial growth by up to 90% at concentrations as low as 100 ppm . The structural features, particularly the presence of the pyrazole ring and various substituents, play a crucial role in enhancing this activity.

Antioxidant Properties

The antioxidant capacity of tetrahydropyrimidine derivatives has also been evaluated. Compounds derived from 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited significant free radical scavenging abilities. For example, certain derivatives showed IC50 values indicating potent antioxidant effects in assays measuring DPPH radical scavenging . This suggests potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition Studies

A notable aspect of the biological activity of these compounds is their ability to inhibit key enzymes involved in various pathological processes. Studies have shown that certain tetrahydropyrimidine derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative disorders . The inhibition of these enzymes can contribute to enhanced cognitive function and memory retention.

Cytotoxicity and Anticancer Activity

Cytotoxic effects have been observed in several studies where tetrahydropyrimidine derivatives were tested against cancer cell lines. For instance, some compounds demonstrated significant antiproliferative activity against MCF7 breast cancer cells with IC50 values as low as 39.70 µM . The mechanism behind this activity often involves the modulation of apoptotic pathways and caspase activation.

Case Studies

Several case studies highlight the efficacy of these compounds:

  • Antimicrobial Efficacy : A study evaluated a series of synthesized tetrahydropyrimidines for their antimicrobial effects against various pathogens. Results indicated that specific modifications on the pyrazole ring significantly enhanced antibacterial potency .
  • Antioxidant Evaluation : Another investigation focused on the antioxidant properties of tetrahydropyrimidine derivatives. Compounds were tested for their ability to scavenge free radicals and showed promising results, particularly in reducing oxidative stress markers in vitro .
  • Enzyme Inhibition : A detailed assessment of enzyme inhibition revealed that certain derivatives effectively inhibited AChE and BChE. These findings suggest potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this tetrahydropyrimidine derivative, and what modifications are critical for analogous compounds?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving substituted aldehydes, β-keto esters, and thioureas or urea derivatives. Modifications include:

  • Substituent optimization : Introducing aryl groups (e.g., 1-phenyl-3-(4-propoxyphenyl)pyrazole) at the 4-position of the tetrahydropyrimidine core via cyclization .
  • Catalyst selection : Acidic catalysts (e.g., HCl or Lewis acids) enhance cyclization efficiency, while solvent systems (e.g., ethanol or DMF) influence reaction kinetics .
  • Post-synthetic functionalization : For advanced derivatives, coupling reactions (e.g., Suzuki-Miyaura) or ester hydrolysis may be employed to introduce pharmacophores .

Q. Which analytical techniques are essential for structural characterization of this compound?

A combination of methods ensures accurate confirmation:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration and stereochemistry (e.g., methyl groups at C6) .
    • IR : Validates carbonyl (C=O) and NH stretching frequencies .
  • Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Key optimization strategies include:

  • Temperature control : Gradual heating (e.g., reflux in ethanol at 80°C) minimizes side reactions like ester hydrolysis .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) versus Brønsted acids (e.g., p-TsOH) to balance reactivity and selectivity .
  • Purification protocols : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity products .

Q. How to resolve discrepancies between spectroscopic data and computational modeling results?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Mitigation approaches:

  • Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria or conformational flexibility .
  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to validate electronic effects .
  • Synchrotron studies : High-resolution X-ray diffraction at low temperatures reduces thermal motion artifacts .

Q. What methodologies are suitable for evaluating the compound’s potential pharmacological activities?

Focus on target-specific assays:

  • Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., IC50_{50} determination) .
  • Antimicrobial testing : Employ microdilution assays (MIC/MBC) against bacterial/fungal strains, with ciprofloxacin as a positive control .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptotic pathways .

Q. What factors influence the compound’s stability during storage and experimental use?

Critical stability considerations:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the pyrimidine core .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .
  • Solvent compatibility : Avoid polar aprotic solvents (e.g., DMSO) for long-term storage; ethanol or acetonitrile is preferred .

Q. How to investigate molecular interactions using computational and experimental approaches?

Integrated strategies include:

  • Molecular docking : Simulate binding poses with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for ligand-receptor complexes .
  • Surface plasmon resonance (SPR) : Measure real-time association/dissociation kinetics .

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H26N4O4/c1-4-14-33-19-12-10-17(11-13-19)22-20(15-29(28-22)18-8-6-5-7-9-18)23-21(24(30)32-3)16(2)26-25(31)27-23/h5-13,15,23H,4,14H2,1-3H3,(H2,26,27,31)

InChI Key

CWYQKPUYQZPQIU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.